PtdIns-(4)-P1 (1,2-dihexanoyl) (sodium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

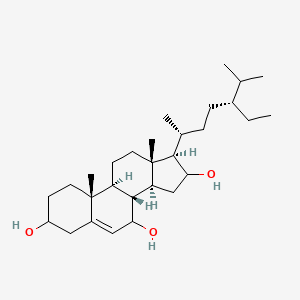

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4)-P1 (1,2-dihexanoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C6:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. PtdIns-(4)-P1 can be phosphorylated to di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3) by phosphoinositol (PI)-specific kinases. Hydrolysis of PtdIns-(4,5)-P2 by PI-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.

Aplicaciones Científicas De Investigación

Role in Stress Response and Calcium Mobilization in Plants

PtdIns-(4)-P1 plays a critical role in the response of plants to environmental stress. In Arabidopsis, for example, PtdIns-(4,5)P(2) synthesis increases rapidly in response to salinity and osmotic stress. This increase correlates with a significant rise in inositol 1,4,5-trisphosphate (IP(3)) levels and intracellular calcium concentrations, suggesting a signaling pathway activation in response to stress. This differs from the response in algae, yeasts, and animal cells, indicating a unique mechanism in terrestrial plants (Dewald et al., 2001).

Involvement in Cellular Signaling and Membrane Dynamics

PtdIns-(4)-P1 is a key signaling molecule in cell biology. It regulates crucial cellular processes such as cytoskeletal organization, vesicular trafficking, and platelet activation. It can act as a substrate for lipid kinases and phosphatases or interact directly with proteins. Recent work has focused on characterizing enzymes that regulate PtdIns-(4,5)P(2) levels and the discovery of proteins modified by interaction with PtdIns-(4,5)P(2) (Toker, 1998).

Critical for Synaptic Vesicle Trafficking

Decreased levels of PtdIns-(4,5)P(2) in the brain and impairment in its synthesis in nerve terminals lead to synaptic defects. These include altered frequency of miniature currents, enhanced synaptic depression, smaller readily releasable pool of vesicles, delayed endocytosis, and slower recycling kinetics. This demonstrates PtdIns-(4,5)P(2)'s critical role in multiple steps of the synaptic vesicle cycle (Di Paolo et al., 2004).

Role in Actin Cytoskeleton Organization in Yeast

In yeast, PtdIns-(4,5)P(2) regulates cell growth and actin cytoskeleton polarization. The proteins Slm1 and Slm2, which bind PtdIns-(4,5)P(2) through their pleckstrin homology domains, are essential for this process. These proteins also interact with the TORC2 signaling complex, suggesting an integration of inputs from PtdIns-(4,5)P(2) and TORC2 in modulating polarized actin assembly and growth (Fadri et al., 2005).

Involvement in Endocytic Recycling

PtdIns-(4,5)P(2) is involved in various steps of endocytosis. Changes in its levels can impact the internalization of transferrin and its recycling back to the cell surface. It regulates multiple trafficking and sorting events during endocytosis, demonstrating its importance in the endocytic cycle in non-neuronal cells (Kim et al., 2006).

Propiedades

Fórmula molecular |

C21H38O16P2 · 2Na |

|---|---|

Peso molecular |

654.5 |

InChI |

InChI=1S/C21H40O16P2.2Na/c1-3-5-7-9-14(22)33-11-13(35-15(23)10-8-6-4-2)12-34-39(31,32)37-21-18(26)16(24)20(17(25)19(21)27)36-38(28,29)30;;/h13,16-21,24-27H,3-12H2,1-2H3,(H,31,32)(H2,28,29,30);;/q;2*+1/p-2/t13-,16-,17+,18-,19-,20?,21+;;/m1../s1 |

Clave InChI |

MCHAQNWWJPJKHZ-WFPXWGESSA-L |

SMILES |

CCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCC)=O)=O.[Na+].[Na+] |

Sinónimos |

DHPI-4-P1; Phosphatidylinositol-4-phosphate C-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-3-(1,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B1150931.png)